3-Cyano-5-(3-nitrophenyl)phenol
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Overview
Description
3-Cyano-5-(3-nitrophenyl)phenol is an aromatic compound characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-nitrophenyl)phenol typically involves multi-step organic reactions. One common method is the nitration of 3-cyanophenol followed by a coupling reaction with a nitro-substituted phenyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be converted to an amine group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro-substituted phenolic compounds.
Reduction: Formation of amino-substituted phenolic compounds.
Substitution: Formation of halogenated phenolic compounds.
Scientific Research Applications
3-Cyano-5-(3-nitrophenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-nitrophenol
- 2-Cyano-5-nitrophenol
- 4-Cyano-3-nitrophenol
Comparison
3-Cyano-5-(3-nitrophenyl)phenol is unique due to the specific positioning of the cyano and nitro groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
3-hydroxy-5-(3-nitrophenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(6-10)15(17)18/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFOFKZHJFXTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684778 |
Source
|
Record name | 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-08-4 |
Source
|
Record name | 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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